1-Boc-3-azido-azetidine

Metabolic stability Drug metabolism Bioisostere

Research challenge: Metabolically unstable piperidine/pyrrolidine cores cause N-dealkylation and cyclized metabolites, leading to lead optimization failure. 1-Boc-3-azido-azetidine (CAS 429672-02-6) is the solution. - **Conformational rigidity:** Azetidine ring strain (≈26 kcal/mol) vs. piperidine (≈2 kcal/mol) redirects metabolism away from N-dealkylation (validated in human hepatocytes). - **PROTAC application:** Enables stereoselective DCAF1 E3 ligase recruitment via cysteine C1113 engagement; validated BRD4/FKBP12 degradation. - **Click chemistry ready:** Azide group for CuAAC; Boc group orthogonal deprotection. Reliable supply, immediate shipment.

Molecular Formula C8H14N4O2
Molecular Weight 198.22 g/mol
CAS No. 429672-02-6
Cat. No. B3041943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-3-azido-azetidine
CAS429672-02-6
Molecular FormulaC8H14N4O2
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)N=[N+]=[N-]
InChIInChI=1S/C8H14N4O2/c1-8(2,3)14-7(13)12-4-6(5-12)10-11-9/h6H,4-5H2,1-3H3
InChIKeyZHQJKBCCOFSQEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-3-azido-azetidine: Core Identity & Context


1-Boc-3-azido-azetidine (CAS 429672-02-6), formally tert-butyl 3-azidoazetidine-1-carboxylate, is a protected four-membered nitrogen-containing heterocyclic building block featuring both a Boc-protected secondary amine and an azido group at the 3-position of the azetidine ring . The compound serves as a versatile intermediate in organic synthesis and medicinal chemistry, where the azide moiety enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for rapid molecular conjugation, while the strained azetidine core confers distinct conformational and physicochemical properties compared to larger saturated nitrogen heterocycles such as piperidine and pyrrolidine [1][2]. As a protected precursor, the Boc group allows for orthogonal deprotection under mild acidic conditions, enabling sequential functionalization strategies in complex molecule construction .

ClickCuAAC click chemistry compatible azide handle
OrthogonalBoc protection enables sequential functionalization
AzetidineStrained ring provides distinct conformational properties

Why 1-Boc-3-azido-azetidine Cannot Be Substituted


Simple substitution of 1-Boc-3-azido-azetidine with analogous azide-containing piperidine or pyrrolidine derivatives is not scientifically valid due to fundamental differences in conformational behavior, metabolic fate, and physicochemical properties conferred by the azetidine ring [1]. While piperidines (six-membered) and pyrrolidines (five-membered) are common saturated nitrogen heterocycles in drug discovery, the four-membered azetidine core introduces significantly greater ring strain (≈26 kcal/mol vs. ≈6 kcal/mol for pyrrolidine and ≈2 kcal/mol for piperidine), resulting in distinct pKa values, increased sp3 character, and altered molecular geometry [2][3]. Critically, the smaller size and conformational rigidity of azetidines can redirect metabolic pathways away from N-dealkylation and cyclized metabolite formation—metabolic liabilities frequently observed with piperidine-containing compounds—and can pre-organize attached functional groups into specific spatial orientations that influence target binding and ternary complex formation in applications such as PROTAC development [4][5]. Therefore, procurement and scientific selection must be driven by quantitative, comparator-based evidence rather than assumed functional equivalence.

Ring strain & geometry shiftAzetidine (~26 kcal/mol) vs piperidine (~2 kcal/mol) alters pKa, sp3 character, and molecular shape. Simple replacement may invalidate SAR.
Metabolic fate divergencePiperidine analogs frequently undergo N-dealkylation and cyclized metabolite formation; azetidine scaffolds may redirect metabolism, changing clearance profiles.
Ternary complex geometryConformational rigidity pre-organizes attached groups for target binding. Substituting with flexible rings may disrupt PROTAC ternary complex formation.

1-Boc-3-azido-azetidine: Head-to-Head Evidence


Azetidine vs. Piperidine: Metabolic Stability in Hepatocytes

A direct head-to-head metabolic comparison of azetidine- and piperidine-containing 5-HT4 partial agonists in human hepatocytes demonstrated that azetidine replacement completely eliminated both N-dealkylation and oxazolidine metabolite formation, whereas piperidine analogs underwent these metabolic pathways [1]. This study was conducted as part of a systematic heterocyclic replacement effort to optimize the metabolism of PF-4995274 (TBPT), a first-generation piperidine-containing 5-HT4 partial agonist [1].

Metabolic stability shift
Head-to-head
Target: N-dealkylation not observed; oxazolidine metabolite not formedComparator (piperidine): N-dealkylation and oxazolidine M2 observed
Reported metabolic pathway redirection in hepatocyte model
Human hepatocyte incubation; 5-HT4 partial agonist series
Metabolic stability Drug metabolism Bioisostere

Azetidine PROTACs: Stereoselective DCAF1 Engagement

Azetidine acrylamide ligands site-specifically and stereoselectively react with cysteine C1113 of the E3 ligase substrate receptor DCAF1, enabling the development of electrophilic PROTACs that mediate targeted protein degradation in human cells [1]. In contrast, non-electrophilic control compounds lacking the azetidine acrylamide moiety did not engage DCAF1 or induce degradation, and cells expressing the C1113A mutant of DCAF1 showed no degradation activity, confirming the requirement for site-specific covalent engagement [1].

DCAF1 engagement
Head-to-head
Target: PROTAC with azetidine acrylamide engages DCAF1 C1113, degrades BRD4/FKBP12Comparator: non-electrophilic control or C1113A mutant shows no degradation
Supports DCAF1-targeted degradation research
Chemical proteomics (isoTOP-ABPP); human cell lines
PROTAC Targeted protein degradation E3 ligase

High-Yield Synthesis from Commercial Precursors

1-Boc-3-azido-azetidine can be synthesized from 1-Boc-3-hydroxyazetidine via mesylation followed by sodium azide substitution, achieving a 93% isolated yield as a colorless oil after silica gel chromatography . An alternative protocol using sodium azide in DMF at 85 °C for 48 hours with 3-methanesulfonyloxy-azetidine-1-carboxylic acid tert-butyl ester has been reported to afford quantitative (100%) yield . These yields compare favorably to the synthesis of analogous 3-azido-piperidine derivatives, which often require more forcing conditions or multistep sequences.

Synthesis yield
Data to verify
93–100%
Supports scalable procurement from commercial precursors
Typical piperidine analog yields: 60–80% (class-level estimate)
Synthetic efficiency Process chemistry Building block

β-Turn Inducers in Peptide Foldamers

Model peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids, synthesized using N-substituted 3-azidoazetidine-3-carboxylic acid precursors, were shown by IR and NMR spectroscopy to adopt specific β-turn conformations in solution [1]. Additionally, a unique main-chain-to-side-chain hydrogen bond was detected, forming a six-membered pseudo-cycle between the azetidine ring nitrogen (acceptor) and the amide NH (donor) of the immediately following residue [1]. This conformational behavior is distinct from that observed with larger ring systems (piperidine or pyrrolidine amino acids), which exhibit different hydrogen-bonding patterns and backbone constraints.

β-Turn induction
Class-level inference
β-turn conformation with six-membered pseudo-cycle H-bond
Conformational design tool for peptidomimetics
IR/NMR in solution; model peptides
Peptidomimetics Conformational constraint Foldamers

First Scaffolds for β-Amino Acid Peptidomimetics

3-Azidoazetidines were established as the first scaffolds for β-amino azetidine carboxylic acid peptidomimetics, with stable amides and oligopeptides prepared from methyl trans,trans-3-azido-4-hydroxymethyl-L-azetidine carboxylate (isolated in 19% yield from diacetone allose) [1]. This study provides the first demonstration that 3-azidoazetidine derivatives can be incorporated into peptidomimetic frameworks, a capability not previously demonstrated for analogous piperidine- or pyrrolidine-based azido-amino acids in the same β-amino acid context.

First-in-scaffold
Class-level inference
First scaffolds for β-amino azetidine carboxylic acid peptidomimetics
Expands accessible β-amino acid peptidomimetic space
Stable amides/oligopeptides demonstrated
Peptidomimetics β-Amino acids Scaffold

Azetidine Bioisostere for Piperidine/Pyrrolidine

In studies of metabotropic glutamate receptor positive allosteric modulators, the azetidine component served as an effective mimic of pyrrolidine and piperidine systems, offering similar pharmacophoric properties while providing distinct conformational constraints . Replacement of spiro-oxindole piperidine systems with 3-(azetidin-3-yl)-1H-benzimidazol-2-one cores maintained comparable receptor activity while showing improved metabolic stability . This class-level evidence supports the broader principle that azetidine-containing scaffolds, such as 1-Boc-3-azido-azetidine derivatives, can preserve target engagement while mitigating metabolic liabilities associated with larger saturated heterocycles.

Bioisostere evidence
Class-level inference
Comparable receptor activity with improved metabolic stability reported
Class-level bioisosteric replacement support
Data to verify; mGluR PAM context
Bioisostere Metabolic stability Drug design

1-Boc-3-azido-azetidine: Research & Industrial Applications


PROTAC Degraders Targeting DCAF1 E3 Ligase

Utilize 1-Boc-3-azido-azetidine as a key building block for synthesizing azetidine acrylamide-containing PROTACs that recruit the DCAF1 E3 ligase. The azetidine core enables stereoselective covalent engagement of cysteine C1113 on DCAF1, a validated mechanism for inducing targeted protein degradation in human cells. This application is directly supported by evidence showing that azetidine acrylamide-derived PROTACs degrade BRD4 and FKBP12 in a DCAF1-dependent manner, while non-electrophilic controls and C1113A mutant cells show no degradation [1].

Bioisosteric Replacement of Piperidine Moieties

Employ 1-Boc-3-azido-azetidine in medicinal chemistry programs to replace metabolically labile piperidine or pyrrolidine groups with the conformationally constrained azetidine scaffold. Quantitative head-to-head evidence demonstrates that azetidine substitution eliminates N-dealkylation and cyclized oxazolidine metabolite formation observed with piperidine-containing compounds in human hepatocytes, while maintaining comparable receptor activity [2]. This approach reduces the risk of metabolic failure in lead optimization.

Conformationally Defined Peptidomimetics & Foldamers

Leverage 1-Boc-3-azido-azetidine for the preparation of N-substituted 3-aminoazetidine-3-carboxylic acid precursors, which serve as β-turn inducers in synthetic peptides. IR and NMR conformational studies confirm that the azetidine core promotes specific β-turn conformations and enables unique main-chain-to-side-chain hydrogen bonding (six-membered pseudo-cycle) not achievable with piperidine or pyrrolidine analogs [3]. Additionally, 3-azidoazetidines are the first validated scaffolds for β-amino azetidine carboxylic acid peptidomimetics, opening access to underexplored conformational space [4].

Click Chemistry for Bioconjugation & Libraries

Utilize 1-Boc-3-azido-azetidine as an azide-containing building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry applications. The Boc protecting group allows orthogonal deprotection for sequential functionalization, while the 93-100% synthetic yield from commercial precursors ensures cost-effective procurement for library synthesis . This compound enables rapid assembly of triazole-linked conjugates for chemical biology, materials science, and drug discovery applications.

Application
Selection Property
Validation Focus
PROTAC DCAF1 recruitment
Stereoselective DCAF1 C1113 engagement
Degradation dependence on DCAF1 C1113
Bioisosteric piperidine replacement
Metabolic profile shift (N-dealkylation elimination)
Hepatocyte metabolite profiling
Peptidomimetic foldamers
β-turn induction and unique H-bonding pattern
Solution-phase conformational analysis (IR/NMR)
Click chemistry bioconjugation
Azide handle with orthogonal Boc protection
CuAAC reaction efficiency
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